(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethylamino group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, using catalysts like iridium complexes.
Introduction of the Trifluoromethylamino Group: This step involves the reaction of the pyrrolidine derivative with trifluoromethylamine under suitable conditions.
Benzyl Ester Formation: The final step is the esterification of the carboxyl group with benzyl alcohol, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to enhance the efficiency and yield of the reactions . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylamino group or the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of trifluoromethylamino groups on biological activity.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-1-N-Boc-pyrrolidine: A similar compound with a Boc-protected amino group.
3,5-bis(trifluoromethyl)phenyl isocyanate: Another compound featuring a trifluoromethyl group.
Uniqueness
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a chiral pyrrolidine ring, a trifluoromethylamino group, and a benzyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15F3N2O2 |
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Molecular Weight |
288.27 g/mol |
IUPAC Name |
benzyl (3S)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)17-11-6-7-18(8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1 |
InChI Key |
BHDIPIGQNZCUGW-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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